![molecular formula C10H14N2O B184938 N-(4-aminophenyl)butanamide CAS No. 116884-02-7](/img/structure/B184938.png)
N-(4-aminophenyl)butanamide
Overview
Description
N-(4-Aminophenyl)butanamide is a chemical compound with the CAS Number: 116884-02-7 . It has a linear formula of C10H14N2O and a molecular weight of 178.23 .
Molecular Structure Analysis
The InChI code for N-(4-Aminophenyl)butanamide is 1S/C10H14N2O/c1-2-3-10(13)12-9-6-4-8(11)5-7-9/h4-7H,2-3,11H2,1H3,(H,12,13) . This indicates the molecular structure of the compound.Scientific Research Applications
Tyrosinase and Melanin Inhibition : A study synthesized various N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl}butanamides and evaluated their inhibitory potential against Mushroom tyrosinase. These compounds were found biologically active and potential candidates for depigmentation drugs with minimal side effects (Raza et al., 2019).
Dipeptidyl Peptidase IV Inhibitors : A series of novel 3-amino-N-(4-aryl-1,1-dioxothian-4-yl)butanamides were investigated as dipeptidyl peptidase IV inhibitors, exhibiting potent inhibitory activity and potential for treatment of type 2 diabetes (Nitta et al., 2012).
Antimicrobial, Anticancer, Antileishmanial Activities : N-[(4-methoxyphenyl)]-4-oxo-4-[oxy]butanamide was synthesized and showed good antimicrobial activity, in vitro anticancer activity against lung carcinoma, and antileishmanial activity (Sirajuddin et al., 2015).
Antifungal Activities : N-aryl-4-phenyl-3-(4-phenoxyphenyl)butanamides were tested for fungicidal activities against various fungi, showing good to excellent activities depending on their substitution patterns (Lee et al., 1999).
Anticonvulsant Agents : Progabide, labeled with carbon-14, was synthesized for pharmacokinetic and metabolism studies, indicating its use in anticonvulsant therapy (Allen & Giffard, 1982).
Lipoxygenase Inhibition : Synthesis of N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives exhibited good lipoxygenase inhibitory activities (Aziz‐ur‐Rehman et al., 2016).
Hybrid Anticonvulsant Agents : A study synthesized hybrid molecules combining aspects of ethosuximide, levetiracetam, and lacosamide, demonstrating broad-spectrum anticonvulsant activity (Kamiński et al., 2015).
Kinetics and Mechanism Studies : Research on substituted 4-chloro-N-phenylbutanamides in aqueous solutions of sodium hydroxide provided insights into the kinetics and mechanism of formation and decomposition of their derivatives (Sedlák et al., 2002).
Safety and Hazards
properties
IUPAC Name |
N-(4-aminophenyl)butanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-2-3-10(13)12-9-6-4-8(11)5-7-9/h4-7H,2-3,11H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFXCELCZRVHGIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80352216 | |
Record name | N-(4-aminophenyl)butanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80352216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-aminophenyl)butanamide | |
CAS RN |
116884-02-7 | |
Record name | N-(4-aminophenyl)butanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80352216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(4-AMINOPHENYL)BUTANAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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